1-(4-Methylphenyl)pyrrolidin-3-ol 1-(4-Methylphenyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 99858-81-8
VCID: VC6289288
InChI: InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3
SMILES: CC1=CC=C(C=C1)N2CCC(C2)O
Molecular Formula: C11H15NO
Molecular Weight: 177.247

1-(4-Methylphenyl)pyrrolidin-3-ol

CAS No.: 99858-81-8

Cat. No.: VC6289288

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)pyrrolidin-3-ol - 99858-81-8

Specification

CAS No. 99858-81-8
Molecular Formula C11H15NO
Molecular Weight 177.247
IUPAC Name 1-(4-methylphenyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3
Standard InChI Key MFMIXUZLFWTAEC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCC(C2)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 1-(4-methylphenyl)pyrrolidin-3-ol, reflecting its pyrrolidine backbone (a five-membered amine ring) substituted with a hydroxyl group at position 3 and a 4-methylphenyl group at position 1. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.

Key Structural Features:

  • Pyrrolidine ring: A saturated five-membered ring with one nitrogen atom.

  • Hydroxyl group (-OH): Positioned at the 3-carbon of the pyrrolidine ring, contributing to polarity and hydrogen-bonding capacity.

  • 4-Methylphenyl group: A benzene ring substituted with a methyl group at the para position, attached to the pyrrolidine’s nitrogen atom.

Stereochemical Considerations

The stereochemistry of the hydroxyl group at position 3 significantly influences the compound’s biological interactions. Enantiomers (R and S configurations) may exhibit distinct pharmacological profiles, though published data on its stereoselective synthesis remain limited.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 1-(4-methylphenyl)pyrrolidin-3-ol typically involves multi-step routes, leveraging classic organic transformations:

Route 1: Reductive Amination

  • Formation of the Schiff base: Condensation of 4-methylbenzaldehyde with pyrrolidin-3-ol in the presence of an acid catalyst yields an imine intermediate.

  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to the secondary amine.

    4-Methylbenzaldehyde+Pyrrolidin-3-olH+ImineNaBH41-(4-Methylphenyl)pyrrolidin-3-ol\text{4-Methylbenzaldehyde} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{H}^+} \text{Imine} \xrightarrow{\text{NaBH}_4} \text{1-(4-Methylphenyl)pyrrolidin-3-ol}

Route 2: Nucleophilic Substitution

  • Activation of pyrrolidine: Tosylation of pyrrolidin-3-ol using p-toluenesulfonyl chloride (TsCl) forms a leaving group at the 3-position.

  • Substitution: Reaction with 4-methylphenylmagnesium bromide (Grignard reagent) replaces the tosyl group, yielding the target compound.

Industrial Production

Industrial synthesis prioritizes scalability and cost-efficiency:

  • Continuous-flow reactors: Enhance reaction control and reduce byproduct formation.

  • Catalytic systems: Palladium or nickel catalysts facilitate coupling reactions under milder conditions.

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid.

  • Melting point: Estimated range: 120–125°C (literature data for analogous pyrrolidines).

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, methanol) due to the hydroxyl group; low solubility in nonpolar solvents (e.g., hexane).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.15 (d, 2H, aromatic protons)

    • δ 6.90–6.85 (d, 2H, aromatic protons)

    • δ 4.10–3.95 (m, 1H, -OH)

    • δ 3.50–3.30 (m, 4H, pyrrolidine ring protons)

    • δ 2.35 (s, 3H, -CH₃)

  • IR (KBr): Broad peak at ~3300 cm⁻¹ (-OH stretch), 1600 cm⁻¹ (C=C aromatic).

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1-(4-methylphenyl)pyrrolidin-3-one.

  • Esterification: Reaction with acetyl chloride forms the corresponding acetate ester, enhancing lipophilicity.

  • N-Alkylation: The nitrogen atom can undergo alkylation with alkyl halides to produce quaternary ammonium salts.

Stability and Degradation

  • Thermal stability: Decomposes above 200°C, releasing CO and NOₓ.

  • Photodegradation: UV exposure induces ring-opening reactions, forming secondary amines and aldehydes.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Antihypertensive agents: Serves as a precursor in the synthesis of β-blockers and calcium channel modulators.

  • Analgesics: Functionalization at the hydroxyl group generates prodrugs with enhanced blood-brain barrier permeability.

Material Science

  • Ionic liquids: Quaternary ammonium derivatives exhibit low melting points (<100°C), suitable as green solvents.

  • Coordination complexes: Chelates with transition metals (e.g., Cu²⁺) for catalytic applications.

Future Directions

Synthetic Innovations

  • Enzymatic catalysis: Lipase-mediated kinetic resolution to access enantiopure derivatives.

  • Photoredox catalysis: C–H functionalization strategies to streamline synthesis.

Pharmacological Optimization

  • Structure-activity relationship (SAR): Systematic modification of the phenyl and hydroxyl groups to enhance receptor selectivity.

  • Prodrug development: Phosphorylation or glycosylation to improve bioavailability.

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